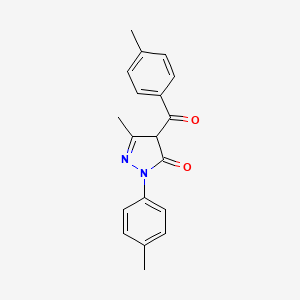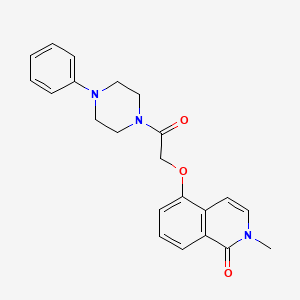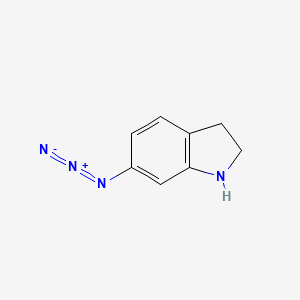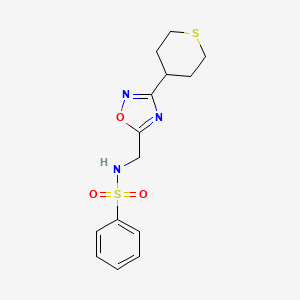
5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one is a chemical compound that belongs to the class of pyrazole derivatives. This compound has been extensively studied for its potential use in scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one has been studied for its potential use in scientific research applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. Inhibition of COX-2 leads to a decrease in the production of prostaglandins, resulting in anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one in lab experiments include its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one. These include further research into its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, as well as its potential use in the development of new anti-inflammatory, analgesic, and antipyretic drugs. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one can be achieved through a multi-step process. The first step involves the condensation of 4-methylbenzoylhydrazine with 3-methyl-2-butanone in the presence of acetic acid to produce 4-(4-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The second step involves the reaction of the obtained product with p-toluenesulfonylhydrazide in the presence of triethylamine to produce 5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one.
Eigenschaften
IUPAC Name |
5-methyl-4-(4-methylbenzoyl)-2-(4-methylphenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-4-8-15(9-5-12)18(22)17-14(3)20-21(19(17)23)16-10-6-13(2)7-11-16/h4-11,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYIVTVGZDRYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(=NN(C2=O)C3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4'-fluoro-3-(furan-2-yl)-5-oxo-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2667461.png)

![ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2667463.png)
![N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2667465.png)
![N-(3,5-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2667466.png)
![Ethyl 2-[(3-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2667469.png)

![Ethyl 2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2667471.png)


![N,N-Dimethyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-sulfonamide](/img/structure/B2667477.png)
![(Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2667481.png)
